![molecular formula C20H26FN3O B14233466 4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine CAS No. 752962-37-1](/img/structure/B14233466.png)
4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a fluorophenyl group, a methyl group, and a piperidinyl butoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrimidine core.
Attachment of the piperidinyl butoxy chain: This is typically done through an etherification reaction, where a piperidinyl butanol derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 2-(4-Biphenylyloxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-d)pyrimidine
Uniqueness
4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
752962-37-1 |
|---|---|
分子式 |
C20H26FN3O |
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-methyl-6-(4-piperidin-1-ylbutoxy)pyrimidine |
InChI |
InChI=1S/C20H26FN3O/c1-16-22-19(17-7-9-18(21)10-8-17)15-20(23-16)25-14-6-5-13-24-11-3-2-4-12-24/h7-10,15H,2-6,11-14H2,1H3 |
InChI 键 |
FZZSHCIWMDTHKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)OCCCCN2CCCCC2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
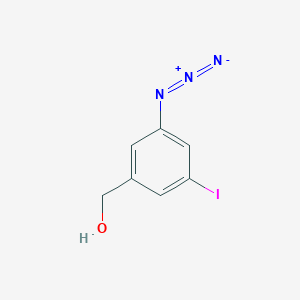
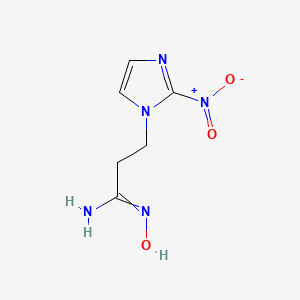
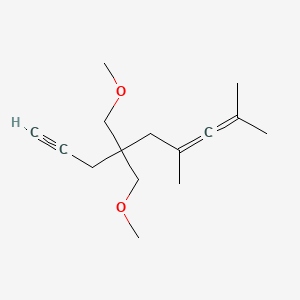

![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
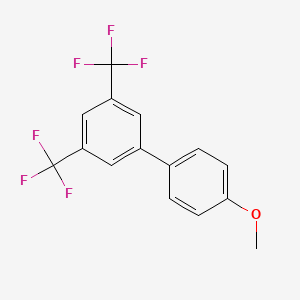
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
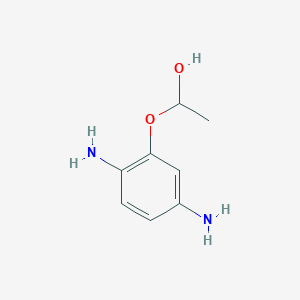
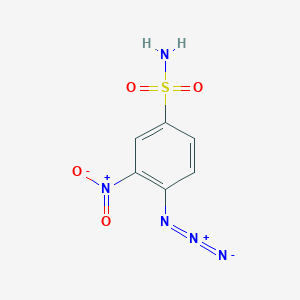

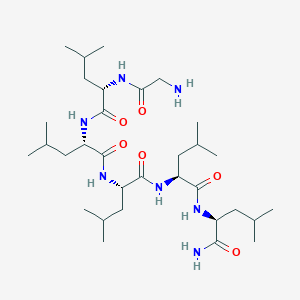
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
